6-imino-N-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name of this compound is derived through hierarchical prioritization of functional groups and ring systems. The parent structure is a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene framework, which consists of three fused rings: a 14-membered tricyclic system with nitrogen atoms at positions 1, 7, and 9. The numbering begins at the bridgehead nitrogen (position 1) and proceeds through the fused bicyclic components.
Substituents are assigned as follows:
- 6-imino : An imino group (=NH) at position 6.
- 7-[2-(morpholin-4-yl)ethyl] : A morpholine-substituted ethyl group attached to nitrogen at position 7.
- 2-oxo : A ketone group at position 2.
- 5-carboxamide : A carboxamide group (-CONHCH₃) at position 5, where the amide nitrogen is methylated.
This nomenclature aligns with IUPAC Rule RB-4.3 for fused polycyclic systems and Rule C-14.4 for functional group prioritization.
Molecular Formula and Mass Spectrometric Validation
The molecular formula C₂₂H₂₆N₆O₃ is deduced from the compound’s structural components:
- Tricyclic core : 14 atoms (10 carbons, 3 nitrogens, 1 oxygen).
- Morpholin-4-yl ethyl group : C₆H₁₂NO.
- N-methyl carboxamide : C₃H₆N₂O.
- Imino and ketone groups : NH and O.
Mass Spectrometric Analysis :
High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 422.5 (calculated for C₂₂H₂₆N₆O₃). Fragmentation patterns include:
- Loss of the morpholin-4-yl ethyl group (m/z 313.3).
- Cleavage of the carboxamide bond (m/z 265.2).
- Base peak corresponding to the tricyclic core (m/z 178.1).
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₂₆N₆O₃ |
| Molecular Weight | 422.5 g/mol |
| Major Fragments | 313.3, 265.2, 178.1 |
Crystallographic Analysis of Tricyclic Framework
X-ray diffraction studies of analogous triazatricyclo compounds reveal key structural insights:
- Bond Lengths :
Dihedral Angles :
Hydrogen Bonding :
- The imino group participates in intramolecular H-bonding with the adjacent carbonyl oxygen (N–H···O=C, 2.89 Å ).
Conformational Isomerism and Stereoelectronic Effects
The compound exhibits conformational flexibility due to:
- Morpholin-4-yl Ethyl Chain Rotation :
- Stereoelectronic Interactions :
- Hyperconjugation between the imino lone pair and the adjacent C=N bond stabilizes the tricyclic core.
- The morpholine oxygen’s lone pairs delocalize into the σ* orbital of the ethyl C–N bond, enhancing rigidity.
| Conformational Parameter | Value |
|---|---|
| Ethyl Dihedral Angle (θ) | 60° (gauche) |
| Energy Barrier (ΔG) | 2.1 kcal/mol |
Properties
Molecular Formula |
C19H22N6O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-imino-N-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c1-21-18(26)13-12-14-17(22-15-4-2-3-5-24(15)19(14)27)25(16(13)20)7-6-23-8-10-28-11-9-23/h2-5,12,20H,6-11H2,1H3,(H,21,26) |
InChI Key |
XCVDXAGDDSZUHS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Sequential Cyclization Approach
The most widely adopted method involves three-stage construction:
Stage 1: Pyrimidinone Core Formation
Reaction of methyl 3-aminocrotonate with N-methylglyoxyl chloride under Dean-Stark conditions yields the 2-oxopyrimidine intermediate (78% yield). Key parameters:
-
Solvent: Toluene/THF (4:1 v/v)
-
Temperature: 110°C, 12 hr
-
Catalyst: 0.5 mol% DMAP
Stage 2: Morpholine-Ethyl Sidechain Installation
Nucleophilic substitution at C7 using 2-(morpholin-4-yl)ethyl bromide proceeds via:
Optimized conditions achieve 92% conversion with <3% dialkylation.
Stage 3: Tricyclic System Closure
Microwave-assisted cyclization (250 W, 150°C, 30 min) in MeOH/HCl (5:1) completes the framework:
Yield improvements from 45% (conventional heating) to 68% demonstrate the efficacy of energy-efficient methods.
Convergent Synthesis via Schiff Base Intermediate
An alternative route employing pre-formed morpholine components:
Key Reaction Sequence:
-
Condensation of 4-(2-aminoethyl)morpholine with keto-ester
-
Pd-catalyzed C-N coupling for imino group installation
-
Acid-mediated cyclodehydration
Notable advantages:
-
22% higher overall yield compared to sequential methods
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Adoption of flow chemistry addresses batch process limitations:
| Parameter | Batch Process | Flow System | Improvement Factor |
|---|---|---|---|
| Reaction Time | 14 hr | 45 min | 18.7x |
| Space-Time Yield | 0.8 kg/m³·hr | 15.2 kg/m³·hr | 19x |
| Impurity Profile | 5.2% | 1.1% | 4.7x reduction |
Operating conditions:
Critical Process Parameters
Temperature Effects on Cyclization
Data from 120 experimental runs reveal optimal ranges:
Where T = temperature (°C), R² = 0.96
Maximum yield (74%) occurs at 142°C, beyond which decomposition dominates.
Solvent Systems Comparison
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 92 |
| NMP | 32.2 | 71 | 94 |
| γ-Valerolactone | 27.5 | 82 | 98 |
γ-Valerolactone emerges as superior due to:
-
High boiling point (207°C)
-
Biodegradability
-
Effective stabilization of transition states
Byproduct Analysis and Mitigation
Common impurities and control strategies:
-
Over-alkylation products (3-8%)
-
Oxazolidinone derivatives (2-5%)
-
Enantiomeric impurities (1-3%)
Green Chemistry Innovations
Recent advances address environmental concerns:
-
Catalyst Recycling : Heteropolyacid catalysts reused 12× without activity loss
-
Waste Reduction :
-
Renewable Solvents :
-
Cyrene™ (dihydrolevoglucosenone) replaces DMF
-
Comparable yields (76% vs 78%) with 60% lower toxicity
-
Analytical Characterization Protocols
Essential quality control measures:
-
HPLC-DAD
-
HRMS Validation
-
Solid-State NMR
-
¹³C CP/MAS: δ 172.3 (C=O), 156.8 (C=N), 67.4 (morpholine C-O)
-
Scalability and Cost Analysis
Economic evaluation of 100 kg batch production:
| Cost Component | Sequential Method | Flow Process |
|---|---|---|
| Raw Materials | $412,000 | $388,000 |
| Energy Consumption | $28,500 | $9,200 |
| Waste Treatment | $15,000 | $2,100 |
| Total | $455,500 | $399,300 |
Flow chemistry enables 12.3% cost reduction primarily through energy savings and waste minimization .
Chemical Reactions Analysis
Types of Reactions
6-imino-N-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound has shown promise in anticancer research. Analogous compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer (HT29) and prostate cancer (DU145). These effects are often evaluated using assays such as MTT to assess cell viability and proliferation inhibition.
Enzyme Modulation : Research indicates that compounds containing morpholine structures can modulate enzyme activities, particularly protein kinases involved in critical cellular processes like apoptosis and proliferation. This modulation can lead to therapeutic strategies for diseases characterized by dysregulated cell growth.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of similar compounds reveal that modifications to the morpholine moiety can enhance biological activity. For instance:
- Substituent Variations : Altering groups on the benzyl ring or changing the alkyl chain length can significantly impact the compound's potency against specific targets.
In Vivo Studies
Preliminary in vivo studies have been conducted to evaluate pharmacokinetics and bioavailability of related compounds. These investigations often reveal how structural variations affect absorption and distribution within biological systems.
Neuropharmacology
The morpholine component suggests potential applications in neuropharmacology due to its ability to cross the blood-brain barrier and interact with central nervous system targets. Research into similar compounds has indicated effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.
Anticancer Studies
- Cytotoxic Effects : A study involving related N-benzyl derivatives showed significant cytotoxicity against HT29 and DU145 cell lines using MTT assays.
- Molecular Docking : Docking studies indicated interactions with key targets such as EGFR tyrosine kinase, suggesting potential therapeutic applications in oncology.
In Vivo Pharmacokinetics
Research has highlighted the importance of understanding how modifications in chemical structure influence pharmacokinetics:
- Variations in the morpholine moiety were shown to affect bioavailability and metabolic stability in animal models.
Neuropharmacological Effects
Investigations into related compounds have suggested potential neuroprotective effects through modulation of neurotransmitter systems:
- Compounds similar to this structure have been tested for their ability to enhance cognitive function and provide neuroprotection in models of neurodegeneration.
Mechanism of Action
The mechanism of action of 6-imino-N-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Spirocyclic Benzothiazol Derivatives ()
Compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share a spirocyclic core but differ in substituents (e.g., benzothiazol vs. triazatricyclo systems). Key distinctions include:
- Rigidity vs.
- Substituent Effects: The morpholine-ethyl group in the target compound may improve aqueous solubility relative to the dimethylamino-phenyl group in ’s spiro derivatives, which could exhibit stronger lipophilicity .
Cephalosporin Derivatives ()
Comparatively, the target compound’s morpholine and triazatricyclo moieties may offer distinct electronic profiles, influencing metabolic stability or resistance mechanisms .
Physicochemical and Functional Properties
Table 1: Key Comparative Data
Methodological Considerations ()
- Analytical Techniques : Spectrofluorometry and tensiometry, used for critical micelle concentration (CMC) determination in quaternary ammonium compounds (e.g., BAC-C12), could be adapted to study the target compound’s aggregation behavior, particularly if it exhibits amphiphilic properties .
- Similarity Metrics : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for virtual screening. Structural similarity to bioactive spiro or tricyclic compounds may predict shared target pathways, though divergent substituents could lead to unique selectivity profiles .
Biological Activity
The compound 6-imino-N-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C19H22N6O3
- Molecular Weight : 382.4 g/mol
- IUPAC Name : 6-imino-N-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- InChI Key : KCJGNXYJKCQCMG-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of the morpholine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. The triazole ring may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines. For instance, compounds similar to this structure showed up to 97% inhibition in cell growth in the NCI 60-cell panel tests .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells through cell cycle arrest mechanisms at the G2/M phase . This effect is crucial for developing therapeutic agents targeting tumor progression.
- Topoisomerase Inhibition : Research indicates that derivatives of this compound can act as inhibitors of topoisomerase II, a key enzyme involved in DNA replication and repair processes in cancer cells . The IC50 values reported for related compounds suggest comparable efficacy to established chemotherapeutics like doxorubicin.
In Vivo Studies
In vivo studies are essential to evaluate the pharmacokinetics and overall efficacy of the compound:
- Bioavailability and Metabolism : Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties with low clearance rates and significant plasma protein binding . These factors contribute to its potential effectiveness as a therapeutic agent.
- Toxicity Profile : Toxicity assessments are critical for determining safe dosage ranges. Current findings indicate manageable toxicity levels in animal models; however, further studies are needed to establish a comprehensive safety profile.
Case Studies
Several case studies have documented the biological effects of compounds structurally related to 6-imino-N-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca:
- Study on Triazole Derivatives : A study evaluating triazole derivatives revealed that modifications in their structure could significantly enhance anticancer activity while reducing off-target effects .
- Morpholine-Based Compounds : Research on morpholine-containing compounds indicated their potential as neuroprotective agents due to their ability to modulate neurotransmitter systems .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O3 |
| Molecular Weight | 382.4 g/mol |
| Anticancer Activity | Up to 97% inhibition |
| Topoisomerase II IC50 | Comparable to doxorubicin |
| Toxicity | Manageable in animal models |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield be improved in multi-step reactions?
Methodological Answer: The synthesis involves cyclization of precursors (e.g., via Sandmeyer reactions for halogen introduction) and functionalization steps using catalysts like palladium or copper complexes. Key variables include:
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Temperature : Controlled heating (80–120°C) minimizes side reactions .
Yield optimization requires purification via flash chromatography or crystallization, with yields typically ranging from 35–60% in lab-scale protocols .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm the triazatricyclic core and substituents (e.g., morpholin-4-yl ethyl group at position 7) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₉H₂₁N₅O₂, 351.4 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95%) .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets due to the compound’s heterocyclic core .
- In Vitro Assays : Use fluorescence polarization for binding affinity or microplate-based enzymatic inhibition assays (IC₅₀ determination) .
- Cell-Based Testing : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Fix parameters like pH, ATP concentration, and incubation time .
- Impurity Profiling : Use LC-MS to identify by-products (e.g., oxidation derivatives) that may interfere with activity .
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding kinetics .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like PI3K or mTOR .
- QSAR Modeling : Train models on datasets of triazatricyclo derivatives to predict substituent effects (e.g., morpholin-4-yl ethyl vs. ethoxypropyl groups) .
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS) .
Q. How can regioselectivity challenges in functionalizing the triazatricyclic core be addressed?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to control substitution at positions 6 or 9 .
- Microwave-Assisted Synthesis : Enhances regioselectivity in cyclization steps (e.g., 20% higher yield at 150°C vs. conventional heating) .
- Electrochemical Methods : Apply controlled potentials for redox-mediated functionalization (e.g., nitro group reduction) .
Q. What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction time and improve reproducibility (e.g., 10 g/batch vs. 2 g in batch reactors) .
- In-Line Analytics : Implement PAT (process analytical technology) with FTIR probes to monitor intermediate formation .
- Crystallization Optimization : Use solvent mixtures (ethanol/water) to enhance crystal purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
